![molecular formula C16H13ClFN5O B2374459 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1190004-68-2](/img/no-structure.png)

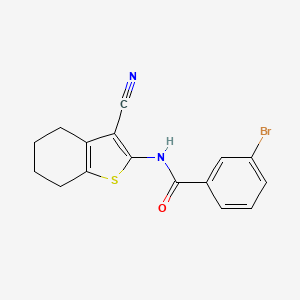

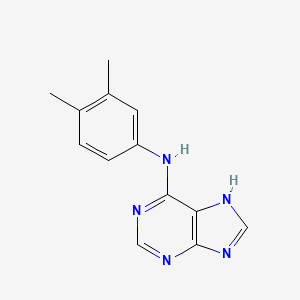

5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them useful in a wide range of applications, including as antimicrobial , antiviral , antioxidant , anti-diabetic , anti-cancer , anti-tubercular , antimalarial , and anti-leishmanial agents.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is known as the Huisgen cycloaddition .Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in reactions with electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules .科学的研究の応用

- Results : Several synthesized compounds were tested in vitro against microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Compound 7o demonstrated substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .

- Activity : Exhibited high activity against Gram-positive bacteria (S. aureus and S. pyogenes) with MIC values of 0.264 and 0.132 mM, respectively .

- Interaction Mechanisms : Triazoles engage in hydrogen bonding, π–π stacking, and dipole interactions with biomolecular targets .

Antimicrobial Activity

Antibacterial Agents

Drug Design and Discovery

Nanotube Production

Cyclic Peptide Synthesis

Enzyme Modification

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 4-fluorobenzyl azide to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloroaniline", "4-fluorobenzyl azide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 4-fluorobenzyl azide in the presence of a copper catalyst to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole.", "Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

1190004-68-2 |

分子式 |

C16H13ClFN5O |

分子量 |

345.76 |

IUPAC名 |

5-(3-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-13(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-6-12(18)7-5-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChIキー |

OULNXSDRYGQQFN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)

![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)